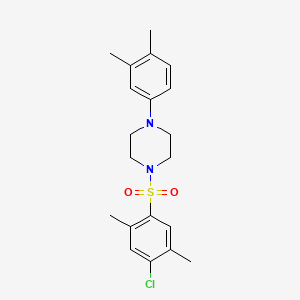
3-Cyano-6-(4-methoxyphenyl)-2-pyridinyl 2,6-dichlorobenzenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyano-6-(4-methoxyphenyl)-2-pyridinyl 2,6-dichlorobenzenecarboxylate (CMP-PCB) is an important synthetic compound that has been studied extensively in recent years due to its versatile applications in the field of scientific research. It is a chlorinated aromatic compound that is widely used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and other chemicals. It is also used as a catalyst in organic reactions and as a reagent for the preparation of other compounds. CMP-PCB has a wide range of biological activities, including antifungal, antibacterial, antiviral, and antineoplastic activities.
Applications De Recherche Scientifique
Electrochemical Behavior
A study conducted by David et al. (1995) explored the electrochemical behavior of a similar compound, 3-cyano-5-methoxycarbonyl-2,6-dimethyl-4(o-nitrophenyl)-1,4-dihydropyridine, in a hydroalcoholic medium. This research contributes to understanding the electrochemical properties of related cyano and methoxycarbonyl substituted pyridines (David, Hurvois, Tallec, & Toupet, 1995).
Insecticidal Activity
Bakhite et al. (2014) synthesized pyridine derivatives, including ones similar to the compound , and evaluated their toxicity against cowpea aphids. The results showed significant insecticidal activity, suggesting potential applications in pest control (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Antimicrobial Properties
Vyas et al. (2009) synthesized 2-amino-3-cyano-6-(3,5-dibromo-4-methoxyphenyl)-4-aryl-pyridines, compounds structurally similar to the specified chemical, and tested them for antimicrobial activities, including against Mycobacterium tuberculosis. This highlights the potential of such compounds in developing new antimicrobial agents (Vyas, Tala, Akbari, Dhaduk, Joshi, & Joshi, 2009).
Radical Stability
A study by Katritzky and Soti (1974) on pyridinyl radicals with cyano and methoxycarbonyl substituents revealed insights into the stability of radicals, which is crucial for various chemical synthesis and industrial applications (Katritzky & Soti, 1974).
Fluorescence Properties
Matsui et al. (1992) discovered that 4,6-disubstituted-3-cyano-2-methylpyridines, including compounds with methoxyphenyl groups, exhibit intense fluorescence. This suggests potential applications in materials science, particularly in the development of new fluorescent materials (Matsui, Oji, Hiramatsu, Shibata, & Muramatsu, 1992).
Propriétés
IUPAC Name |
[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl] 2,6-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N2O3/c1-26-14-8-5-12(6-9-14)17-10-7-13(11-23)19(24-17)27-20(25)18-15(21)3-2-4-16(18)22/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUHYOVBBZQZHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)OC(=O)C3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]propanoic acid](/img/structure/B2534653.png)

![Ethyl 4-[[2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2534656.png)
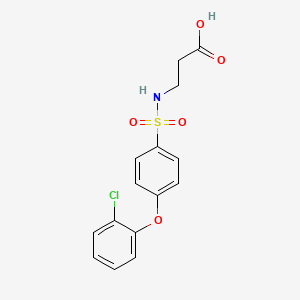
![4-tert-butyl-N-[(1H-indol-3-yl)methyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2534661.png)
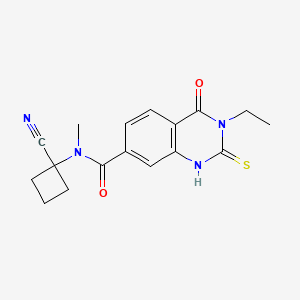
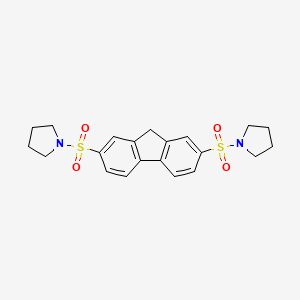

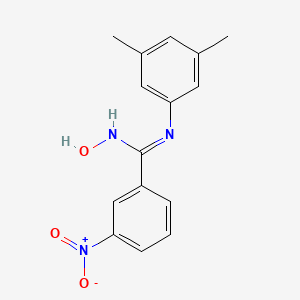
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2534668.png)
![Ethyl 2-[(2-{[(4-butylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2534669.png)
